Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate
Description
Spirocyclic Core Architecture
The spirocyclic core of this compound represents a fundamental structural motif that defines the compound's three-dimensional geometry and conformational behavior. The 6-azaspiro[2.5]octane framework consists of a spiro junction connecting a three-membered cyclopropane ring to a six-membered piperidine ring, creating a rigid bicyclic system with unique topological properties. This spiro connection occurs at a quaternary carbon center, which serves as the focal point for the two ring systems and eliminates the possibility of ring flipping or conformational interconversion between the two rings.
The three-membered cyclopropane portion of the spirocyclic system introduces significant ring strain, which influences both the chemical reactivity and the overall molecular stability. Cyclopropane rings are characterized by bond angles of approximately 60°, which deviate substantially from the ideal tetrahedral angle of 109.5°, resulting in considerable angle strain. This ring strain is partially relieved by the spiro junction, which allows for some geometric optimization while maintaining the overall structural integrity of the bicyclic system.
The six-membered piperidine ring within the spirocyclic framework adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings. The nitrogen atom occupies a specific position within this ring system, and its hybridization state and electronic properties are influenced by both the ring constraints and the attached carbamate group. The rigid spirocyclic framework prevents the typical conformational flexibility associated with simple piperidine rings, resulting in a more predictable and controlled three-dimensional structure.
The spiro junction creates a molecular architecture that projects substituents in specific spatial orientations, which has important implications for biological activity and chemical reactivity. Unlike linear or fused ring systems, spirocyclic structures provide access to unique three-dimensional chemical space, allowing for the presentation of functional groups in orientations that may not be accessible through other structural motifs. This characteristic makes spirocyclic compounds particularly valuable in medicinal chemistry applications where precise spatial arrangement of pharmacophoric elements is crucial for biological activity.
Bromomethyl Functional Group Orientation
The bromomethyl functional group attached to the spirocyclic core represents a critical structural element that significantly influences the compound's chemical reactivity and synthetic utility. This functional group is positioned at the 1-position of the spirocyclic system, specifically attached to the cyclopropane portion of the 6-azaspiro[2.5]octane framework. The positioning of the bromomethyl group at this location creates a unique spatial arrangement that affects both steric accessibility and electronic properties of the molecule.
The carbon-bromine bond within the bromomethyl group exhibits characteristics typical of alkyl halides, with the bromine atom serving as a leaving group in nucleophilic substitution reactions. The bond length and bond strength of the C-Br bond are influenced by the electronic environment created by the spirocyclic framework, potentially affecting the reactivity profile compared to simple alkyl bromides. The electron-withdrawing nature of the spirocyclic system may enhance the electrophilicity of the carbon atom bearing the bromine, facilitating nucleophilic attack and subsequent substitution reactions.
Steric considerations play a crucial role in determining the accessibility of the bromomethyl group to chemical reagents. The three-dimensional architecture of the spirocyclic system creates specific steric environments around the bromomethyl carbon, which may influence reaction selectivity and kinetics. The rigid nature of the spirocyclic framework prevents conformational changes that might otherwise alter the accessibility of the reactive site, providing predictable reactivity patterns for synthetic applications.
The orientation of the bromomethyl group also influences the overall molecular dipole and electronic distribution within the compound. The polar C-Br bond contributes to the molecular polarity and may affect intermolecular interactions, solubility properties, and crystal packing arrangements. These electronic effects extend beyond the immediate vicinity of the bromomethyl group and influence the behavior of other functional groups within the molecule through inductive and field effects.
tert-Butyloxycarbonyl (Boc) Protecting Group Configuration
The tert-butyloxycarbonyl protecting group attached to the nitrogen atom of the spirocyclic system represents a strategically important structural element that provides both stability and synthetic versatility. The Boc group is connected to the nitrogen through a carbamate linkage, creating a planar arrangement around the carbonyl carbon due to resonance between the nitrogen lone pair and the carbonyl π system. This planar geometry influences the overall conformation of the molecule and affects the spatial orientation of the spirocyclic framework.
The tert-butyl portion of the Boc group introduces significant steric bulk in the immediate vicinity of the nitrogen atom, creating a protective environment that prevents unwanted reactions at this site during synthetic transformations. The three methyl groups of the tert-butyl moiety adopt a staggered conformation around the quaternary carbon center, maximizing the distance between hydrogen atoms and minimizing steric repulsion. This bulky substituent effectively shields the nitrogen atom from electrophilic attack and prevents oxidation or other undesired chemical modifications.
The electronic properties of the Boc group significantly influence the basicity and nucleophilicity of the nitrogen atom within the spirocyclic system. The electron-withdrawing carbonyl group reduces the electron density on nitrogen through resonance delocalization, decreasing its basicity compared to a free amine. This reduction in basicity enhances the stability of the compound under various reaction conditions and prevents protonation in mildly acidic environments.
The Boc protecting group also serves as a conformational control element, influencing the preferred spatial arrangement of the entire molecule. The planar nature of the carbamate linkage constrains the rotation around the N-C bond, creating a semi-rigid connection between the protecting group and the spirocyclic core. This conformational restriction can influence the overall molecular shape and affect intermolecular interactions, crystal packing, and biological activity profiles.
Stereochemical Considerations
The stereochemical aspects of this compound present several important considerations that influence its chemical behavior and potential applications. The spirocyclic framework inherently restricts conformational flexibility, creating a rigid three-dimensional structure with defined spatial relationships between functional groups. The spiro junction eliminates the possibility of ring flipping in the six-membered piperidine ring, effectively locking the system into a single chair conformation with predictable axial and equatorial orientations.
The positioning of the nitrogen atom within the piperidine ring portion of the spirocyclic system creates specific stereochemical constraints that influence both the compound's reactivity and its potential for asymmetric synthesis applications. The nitrogen atom occupies an equatorial position relative to the chair conformation of the six-membered ring, as observed in related azaspiro compounds through crystallographic studies. This equatorial positioning minimizes steric interactions with other ring substituents and provides optimal geometry for the attached Boc protecting group.
The bromomethyl substituent introduces an additional stereochemical element through its attachment to the cyclopropane portion of the spirocyclic system. The orientation of this group is fixed by the rigid spirocyclic framework, creating a specific three-dimensional arrangement that affects reactivity patterns and potential for stereoselective transformations. The absence of additional chiral centers in the current compound simplifies the stereochemical analysis, but the rigid framework provides a foundation for controlled introduction of chirality through subsequent chemical modifications.
Conformational analysis reveals that the spirocyclic system adopts a preferred three-dimensional arrangement that minimizes steric clashes while maintaining optimal orbital overlap for electronic stabilization. The dihedral angle between the cyclopropane and piperidine rings is constrained by the spiro junction, creating a fixed geometric relationship that influences the spatial distribution of functional groups. This rigid arrangement has implications for molecular recognition processes and potential biological activity.
Comparative Analysis with Related Azaspiro Compounds
Comparative analysis of this compound with related azaspiro compounds reveals important structural relationships and distinguishing features within this class of heterocyclic molecules. The parent compound 6-azaspiro[2.5]octane, with molecular formula C₇H₁₃N and molecular weight 111.18 g/mol, represents the basic spirocyclic framework without additional functional groups. This comparison highlights the substantial increase in molecular complexity and chemical functionality achieved through the incorporation of the bromomethyl substituent and Boc protecting group.
The structural isomer 4-azaspiro[2.5]octane provides insight into the importance of nitrogen positioning within the spirocyclic framework. Both compounds share the same molecular formula C₇H₁₃N and molecular weight 111.18 g/mol, but differ in the location of the nitrogen atom within the six-membered ring. This positional isomerism demonstrates how subtle changes in heteroatom placement can significantly influence molecular properties and reactivity patterns while maintaining the same basic spirocyclic architecture.
The compound tert-butyl 6-azaspiro[2.5]octane-6-carboxylate represents an intermediate level of functionalization, containing the Boc protecting group but lacking the bromomethyl substituent. With molecular formula C₁₂H₂₁NO₂ and molecular weight 211.30 g/mol, this compound demonstrates the effect of Boc protection on the parent spirocyclic framework. The comparison reveals that the addition of the bromomethyl group increases both the molecular weight by approximately 93 mass units and the chemical reactivity through introduction of the halogenated carbon center.
Analysis of related spirocyclic compounds from medicinal chemistry applications demonstrates the versatility of the azaspiro[2.5]octane framework as a scaffold for drug development. Studies of chiral 6-azaspiro[2.5]octanes as muscarinic acetylcholine receptor antagonists illustrate the potential for this structural motif to serve as a foundation for biologically active compounds. The rigid spirocyclic framework provides a stable platform for the presentation of pharmacophoric elements in specific three-dimensional orientations, contributing to selective receptor binding and enhanced biological activity.
The comparison with other spirocyclic systems, such as the 1-azaspiro[4.4]nonane derivatives used in domino radical bicyclization reactions, reveals the broader context of spirocyclic chemistry and the unique properties of the [2.5] ring system. While larger spirocyclic systems offer different conformational properties and reaction patterns, the compact [2.5] framework provides enhanced rigidity and reduced conformational flexibility, which can be advantageous for applications requiring precise molecular geometry.
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHRUPJRTPMZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHBrN\O
- CAS Number : 2138510-37-7
The spirocyclic structure contributes to its potential activity in biological systems, particularly in modulating receptor interactions and enzyme activities.
- Antioxidant Activity : Compounds similar to this compound have been shown to exhibit antioxidant properties. This activity is critical in preventing oxidative stress-related cellular damage, which is implicated in various diseases.
- Neuroprotective Effects : Research indicates that related compounds can protect neuronal cells from apoptosis induced by oxidative stress. For example, studies have demonstrated that certain derivatives can activate the ERK/MAPK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation .
- Cytotoxicity Against Cancer Cells : The compound may exhibit selective cytotoxicity against cancer cell lines. This effect is often mediated through the induction of apoptosis or inhibition of cell proliferation pathways.
Case Studies
- Study on HepG2 Cells : A study investigated the protective effects of related compounds against tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HepG2 cells. The results showed that pre-treatment with these compounds significantly reduced cell death and restored mitochondrial membrane potential, highlighting their potential therapeutic role in liver disorders .
- Neuroblastoma Cell Line Protection : Another study focused on the neuroprotective effects of spirocyclic compounds against SH-SY5Y neuroblastoma cells subjected to oxidative stress from tBHP. The findings suggested that these compounds could effectively mitigate cell death by modulating critical survival pathways .
Comparative Biological Activity Table
| Compound Name | Antioxidant Activity | Neuroprotective Effects | Cytotoxicity Against Cancer Cells |
|---|---|---|---|
| This compound | Moderate | Yes | Selective |
| Tert-butyl hydroperoxide | High | No | High |
| Bacopa monnieri | High | Yes | Low |
Scientific Research Applications
Synthesis and Reactivity
Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate can be synthesized through various methods, often involving the bromination of azaspiro compounds. The presence of the bromomethyl group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Key Reactions
- Nucleophilic Substitution : The bromomethyl group can be replaced by various nucleophiles, leading to the formation of new compounds.
- Formation of Carboxylic Acids : Hydrolysis of the ester group can yield carboxylic acids that are useful in further synthetic pathways.
Medicinal Chemistry
The compound is being explored for its potential use in drug development due to its structural similarity to known bioactive molecules. It can serve as a scaffold for designing new pharmacologically active agents.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of complex organic molecules, including:
- Azaspiro Compounds : These compounds have shown promise in various biological activities.
- Chiral Building Blocks : The compound's chirality can be exploited to create enantiomerically pure substances.
Agrochemical Development
The compound may also find applications in the development of agrochemicals, particularly as a precursor for herbicides or pesticides that require specific structural features for activity.
Case Study 1: Drug Development
In a recent study, researchers modified the bromomethyl group of this compound to create derivatives with enhanced binding affinity to specific biological targets. This modification led to improved pharmacokinetic properties compared to existing drugs.
Case Study 2: Synthesis of Chiral Compounds
A research team successfully utilized this compound as a starting material for synthesizing chiral azaspiro compounds, demonstrating its effectiveness in creating molecules with potential therapeutic effects against various diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (–CH₂Br) serves as a reactive site for nucleophilic substitution (SN2 or SN1 mechanisms), enabling diverse derivatization.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Alkylation | Amines (e.g., NH₃, alkylamines) | 6-Azaspiro[2.5]octane-6-carboxylate derivatives with aminoalkyl substituents | Bromine displacement by amines occurs under mild conditions (25–60°C, polar aprotic solvents). |
| Thiol Substitution | Thiols (e.g., R-SH) | Thioether derivatives | Reactions proceed efficiently in DMF with a base (e.g., K₂CO₃). |
| Cross-Coupling | Pd catalysts, arylboronic acids | Biaryl or alkenyl derivatives | Suzuki-Miyaura coupling feasible due to bromide’s electrophilicity. |
Mechanistic Notes :
-
The spirocyclic structure’s steric hindrance favors SN2 mechanisms for primary nucleophiles.
-
Polar solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
Elimination Reactions
Under basic conditions, the bromomethyl group can undergo β-elimination to form alkenes.
Structural Impact :
The rigid spirocyclic system limits conformational flexibility, favoring regioselective elimination .
Functional Group Transformations
The tert-butyl ester and bromide enable sequential modifications:
Ester Hydrolysis
Bromide Reduction
| Reagents | Products | Selectivity |
|---|---|---|
| LiAlH₄, THF | 1-(Methyl)-6-azaspiro[2.5]octane-6-carboxylate | Over-reduction of ester possible. |
| NaBH₄, Ni catalysts | Alcohol derivatives | Controlled reduction under mild conditions. |
Cycloaddition and Ring-Opening Reactions
The spirocyclic framework participates in strain-driven reactions:
Comparison with Similar Compounds
Key Properties :
- Reactivity : The bromomethyl group serves as a versatile electrophilic site for nucleophilic substitution or cross-coupling reactions, making it valuable in medicinal chemistry for late-stage functionalization .
- Stability : The tert-butyl ester provides steric protection, enhancing stability under basic or nucleophilic conditions.
- Applications : Widely used as a building block in drug discovery, particularly for synthesizing kinase inhibitors and protease-targeting molecules.
Comparison with Structurally Related Compounds
The following table summarizes key derivatives of 6-azaspiro[2.5]octane-6-carboxylate, highlighting structural variations and functional differences:
Preparation Methods
Bromomethylation at the 1-Position
- The bromomethyl group is introduced via bromination of the corresponding methyl precursor.
- A common approach involves the Makosza reaction, where a compound bearing an activated methyl group undergoes reaction with bromoform and a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
- This step is typically carried out under controlled temperature conditions to avoid over-bromination or decomposition.
- The use of bromoform as a brominating agent in the presence of sodium hydroxide is preferred for selectivity and yield.
Reduction and Purification Steps
- After bromination, any residual bromine atoms or by-products are removed by catalytic hydrogenation.
- The reducing agents used include hydrogen gas with palladium on charcoal or Raney Nickel catalysts.
- The reaction is performed in alcoholic solvents such as isopropanol, methanol, or ethanol, with potassium hydroxide or sodium hydroxide as a base to facilitate dehalogenation and purification.
- This step yields tert-butyl 6-azaspiro[2.5]octane-6-carboxylate derivatives with high purity, suitable for further functionalization.
Summary Table of Key Preparation Steps
Detailed Research Findings and Analysis
- The Makosza reaction is a classical and efficient method for introducing bromomethyl groups on activated methyl sites, offering good yields and selectivity when sodium hydroxide is used as the base.
- The choice of solvent in both the bromination and dehalogenation steps significantly impacts the reaction rate and purity of the final product. Alcoholic solvents such as isopropanol are preferred for their compatibility with catalytic hydrogenation and solubility of intermediates.
- Catalytic hydrogenation using palladium on charcoal is favored over Raney Nickel due to milder conditions and fewer side reactions, enhancing the overall yield and purity of the tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate.
- Industrial scale synthesis would optimize these steps for cost-effectiveness, scalability, and environmental considerations, although detailed industrial protocols remain proprietary or unpublished.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via spirocyclic ring formation followed by bromomethylation. Key steps include:
- Spirocyclic scaffold construction : Use of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate intermediates, often synthesized through cyclopropane ring closure via intramolecular nucleophilic substitution (e.g., using epoxide precursors or cyclopropanation reagents) .
- Bromomethylation : Introduction of the bromomethyl group via SN2 displacement using brominating agents (e.g., NBS or PBr₃) under anhydrous conditions. Yields (~60–75%) depend on solvent polarity (e.g., DCM vs. THF) and temperature control (0–25°C) .
Data Table :
| Method | Reagent | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| SN2 bromination | PBr₃ | DCM | 68 | 95 | |
| Radical bromination | NBS | THF | 72 | 97 |
Q. How can NMR spectroscopy distinguish the bromomethyl substituent’s configuration in this spirocyclic compound?
- ¹H NMR : The bromomethyl (-CH₂Br) group shows a characteristic doublet of doublets (δ 3.4–3.6 ppm, J = 6–8 Hz) due to coupling with adjacent protons on the spirocyclic ring.
- ¹³C NMR : The quaternary spiro carbon appears at δ 95–100 ppm, while the brominated carbon (C-Br) resonates at δ 30–35 ppm .
- 2D NMR (HSQC, COSY) : Resolves overlapping signals from the azaspiro ring and confirms spatial proximity of the bromomethyl group to the tert-butyloxycarbonyl (Boc) moiety .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during bromomethylation of the spirocyclic scaffold?
Competing pathways include:
- Elimination : Base-mediated dehydrohalogenation (e.g., in presence of DIPEA) forms alkene byproducts, particularly at elevated temperatures (>40°C).
- Ring-opening : Nucleophilic attack on the cyclopropane ring by bromide ions under polar aprotic conditions (e.g., DMF), leading to azepane derivatives .
Mitigation Strategies : - Use non-nucleophilic bases (e.g., NaH) and low temperatures (0°C).
- Monitor reaction progress via TLC (Rf = 0.4 in 1:1 hexane:EtOAc) .
Q. How does the bromomethyl group’s reactivity enable downstream derivatization for medicinal chemistry applications?
The bromomethyl group serves as a versatile handle for:
- Nucleophilic substitution : Replacement with amines (e.g., to generate aminomethyl derivatives for protease inhibitors) .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to install aryl/heteroaryl groups (e.g., for kinase inhibitor libraries) .
- Click chemistry : Azide-alkyne cycloadditions to append bioorthogonal tags for target engagement studies .
Case Study : A derivative, (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoic acid, was developed as a MAGL inhibitor for neuroinflammatory disorders .
Q. What analytical challenges arise in characterizing stereoisomers of this compound, and how are they resolved?
- Chiral centers : The spirocyclic ring and bromomethyl group create potential stereoisomers.
- Resolution Methods :
- Chiral HPLC : Use of Chiralpak IG-3 columns (hexane:IPA = 90:10, 1 mL/min) achieves baseline separation (α = 1.2) .
- X-ray crystallography : Confirms absolute configuration of single crystals grown via vapor diffusion (e.g., using pentane/EtOAc) .
Data Contradiction Note : Discrepancies in reported optical rotations ([α]D²⁵ = +15° vs. +22°) may stem from residual solvents or impurities; always cross-validate with HRMS and 2D NMR .
Q. How do computational methods (e.g., DFT) predict the compound’s conformational stability and reactivity?
- Conformational analysis : DFT calculations (B3LYP/6-31G*) reveal the spirocyclic scaffold adopts a chair-like conformation, minimizing steric clash between the tert-butyl and bromomethyl groups.
- Reactivity prediction : Fukui indices identify the bromomethyl carbon as the most electrophilic site (f⁺ = 0.12), aligning with experimental SN2 reactivity .
Table : DFT-Predicted Bond Angles/Lengths
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C-Br | 1.93 | C-C-Br = 112 |
| N-C | 1.47 | Spiro C-C-C = 60 |
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Spill management : Neutralize with sodium thiosulfate to convert Br⁻ to non-volatile species .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
